

experimental protocols using 2-Chloro-5-fluoro-6-nitro-toluene

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-6-nitro-toluene

CAS No.: 1805527-07-4

Cat. No.: B1431119

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An Application Guide for the Strategic Use of **2-Chloro-5-fluoro-6-nitro-toluene** in Synthetic Chemistry

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of **2-Chloro-5-fluoro-6-nitro-toluene**. As a highly functionalized aromatic building block, this compound offers significant potential in the synthesis of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This guide moves beyond simple procedural outlines to provide a deeper understanding of the molecule's reactivity, underpinned by mechanistic principles, to empower researchers in designing robust and efficient synthetic strategies.

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. **2-Chloro-5-fluoro-6-nitro-toluene** is a solid at room temperature and requires specific handling procedures to mitigate risks.^[1]

Compound Data Summary

The key physical and chemical properties are summarized below for quick reference.

Property	Value	Source
IUPAC Name	1-chloro-5-fluoro-4-methyl-2-nitrobenzene	[1]
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1]
Molecular Weight	189.57 g/mol	[1]
Appearance	Yellow to brown crystalline mass or powder	[1]
Melting Point	42 - 45 °C	[1]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.	[1]

Essential Safety Protocols

2-Chloro-5-fluoro-6-nitro-toluene is classified as an irritant and is harmful if ingested or inhaled. Adherence to strict safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.
- Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician for guidance.

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
- Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.

Core Reactivity: The Chemistry of an Activated Aromatic System

The synthetic utility of **2-Chloro-5-fluoro-6-nitro-toluene** is dictated by the interplay of its substituents on the toluene ring. The strongly electron-withdrawing nitro group (-NO₂) is the dominant activating feature. It powerfully depletes electron density from the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to attack by nucleophiles. This activation is the cornerstone of its primary application in Nucleophilic Aromatic Substitution (S_NAr) reactions.^{[2][3]}

The chloro, fluoro, and methyl groups also exert electronic and steric effects that influence regioselectivity and reaction rates. The halogens are excellent leaving groups in S_NAr reactions, with the carbon-chlorine bond being the most likely site of substitution by common nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction is the most important transformation involving this substrate. It typically proceeds via a two-step addition-elimination mechanism.^{[2][3]}

- Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (in this case, the chlorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^{[2][3]} The stability of this complex is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.
- Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion), yielding the final substituted product.

Caption: The two-step addition-elimination mechanism of S_NAr .

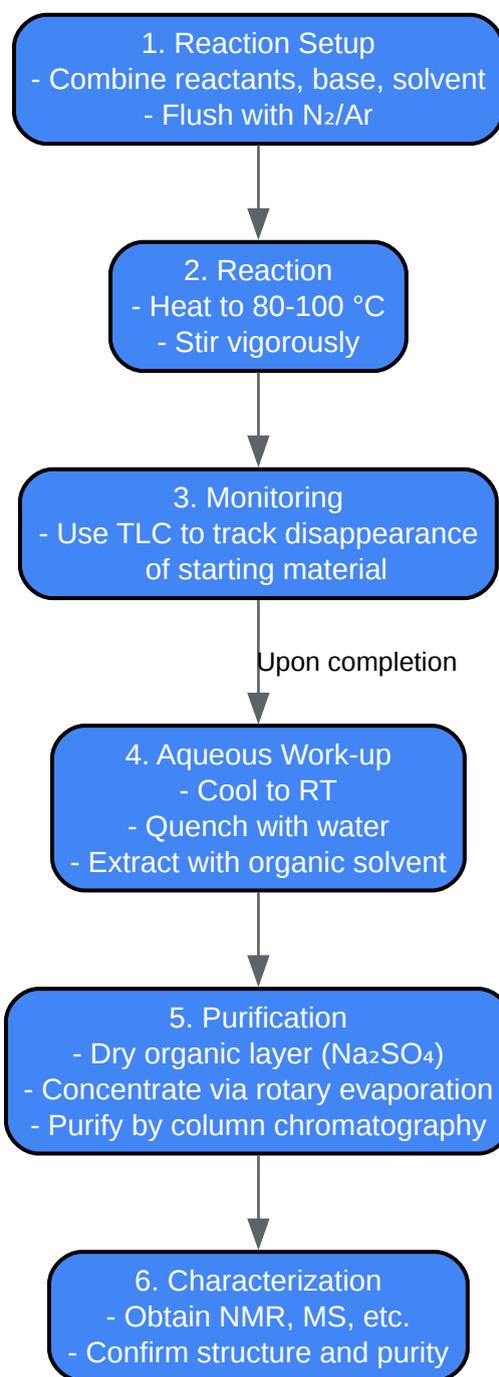
Application Protocol: S_NAr with an Amine Nucleophile

This protocol details a representative S_NAr reaction using an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates. This reaction substitutes the chlorine atom with the amine.

Materials and Equipment

- **2-Chloro-5-fluoro-6-nitro-toluene**
- Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
- Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
- Inorganic base (e.g., K_2CO_3 , DIPEA) (2.0 equivalents)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere setup (Nitrogen or Argon)
- Thin Layer Chromatography (TLC) plate and chamber
- Separatory funnel
- Rotary evaporator

Experimental Workflow



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Caption: A generalized workflow for S_NAr reactions.

Step-by-Step Procedure

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add **2-Chloro-5-fluoro-6-nitro-toluene** (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0

eq).

- **Solvent Addition:** Add a suitable volume of dry DMSO to the flask to create a stirrable mixture (approx. 0.2-0.5 M concentration).
- **Heating and Monitoring:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMSO and water.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Broader Synthetic Context

Beyond its direct use in S_NAr reactions, **2-Chloro-5-fluoro-6-nitro-toluene** is a strategic starting material for more elaborate synthetic campaigns.

Intermediate in Pharmaceutical Synthesis

This compound is a documented intermediate in the synthesis of advanced pharmaceutical agents. For example, it serves as a key building block for Ceritinib, a targeted therapy used in the treatment of certain types of lung cancer.^[1] Its structure allows for the sequential and regioselective introduction of different functionalities required for the final complex drug molecule.

Synthesis of the Starting Material

The synthesis of **2-Chloro-5-fluoro-6-nitro-toluene** itself can be achieved through several strategic routes, typically involving sequential halogenation and nitration steps.^[1] For instance, one could envision a pathway starting with the nitration of an appropriate chlorofluorotoluene or the chlorination of a fluoronitrotoluene.^{[1][4]} The choice of route depends on the availability of starting materials and the need to control regioselectivity based on the directing effects of the substituents.^[1]

Conclusion

2-Chloro-5-fluoro-6-nitro-toluene is a powerful and versatile intermediate for organic synthesis. Its reactivity is dominated by the nitro group's activation of the aromatic ring towards nucleophilic aromatic substitution, providing a reliable method for forming carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this building block to construct complex and high-value molecules for a wide range of applications, from pharmaceuticals to advanced materials.

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